molecular formula C16H23BN2O2 B13697907 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester

3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester

Cat. No.: B13697907
M. Wt: 286.2 g/mol
InChI Key: MZARFUHPFVMPKH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole boronic acid is reacted with a pinacol ester under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced to form the corresponding borane or boronate species.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Boranes or boronates.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different aromatic structure.

    3-(2-Aminoethyl)-1H-indole-5-boronic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.

    Indole-3-boronic Acid Pinacol Ester: A related compound with a different substitution pattern on the indole ring.

Uniqueness

3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is unique due to its combination of an indole moiety and a boronic ester group, providing a versatile platform for chemical modifications and biological interactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)12-5-6-14-13(9-12)11(7-8-18)10-19-14/h5-6,9-10,19H,7-8,18H2,1-4H3

InChI Key

MZARFUHPFVMPKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CCN

Origin of Product

United States

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